

A Comparative Guide to Analytical Methods for Famotidine Hydrochloride

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Compound of Interest

Compound Name: Famotidine hydrochloride

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This guide provides a detailed statistical comparison of two common analytical methods for the quantification of **Famotidine hydrochloride** in pharmaceutical formulations: High-Performance Liquid Chromatography (HPLC) and Ultraviolet-Visible (UV-Vis) Spectrophotometry. This objective comparison, supported by experimental data from various studies, is intended for researchers, scientists, and drug development professionals to aid in the selection of the most appropriate analytical technique for their specific needs.

Introduction to Analytical Techniques

High-Performance Liquid Chromatography (HPLC) is a powerful chromatographic technique used to separate, identify, and quantify each component in a mixture. It is highly regarded for its specificity, sensitivity, and ability to analyze complex mixtures.

UV-Visible Spectrophotometry is a simpler and more cost-effective analytical technique that measures the amount of light absorbed by a sample at a specific wavelength. It is a rapid and straightforward method, particularly suitable for the quantitative analysis of a single active pharmaceutical ingredient (API) in a simple matrix.

Data Presentation: A Statistical Comparison

The following table summarizes the key performance parameters of representative HPLC and UV-Visible Spectrophotometric methods for the analysis of **Famotidine hydrochloride**, as reported in the literature.

Parameter	High-Performance Liquid Chromatography (HPLC)	UV-Visible Spectrophotometry
Linearity Range	0.1 - 1.0 mg/mL ^{[1][2]}	4 - 20 µg/mL ^[3]
Correlation Coefficient (r ²)	0.998 ^{[1][2]}	0.9993 ^[3]
Accuracy (% Recovery)	96 - 98% ^{[1][2]}	100.18 - 103.39% ^[3]
Precision (% RSD)	Inter-day: 96.56%, Intra-day: 97.36% (reported as mean % recovery) ^{[1][2]}	0.32 - 1.38% ^[3]
Limit of Detection (LOD)	0.197 µg/mL ^[2]	0.22 µg/mL ^[3]
Limit of Quantitation (LOQ)	0.599 µg/mL ^[2]	0.67 µg/mL ^[3]
Detection Wavelength	280 nm ^{[1][2]}	266 nm ^[3]
Analysis Time	< 2 minutes ^{[1][2]}	Rapid

Experimental Protocols

Below are detailed methodologies for the HPLC and UV-Visible Spectrophotometric analysis of **Famotidine hydrochloride**, based on established and validated methods.

1. High-Performance Liquid Chromatography (HPLC) Method

This method is a precise and fast novel high-performance liquid chromatography technique for the quantitative determination of Famotidine (FMT) in commercially available pharmaceutical dosage forms.^{[1][2]}

- Instrumentation: An Agilent 1200 Series High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column (5µm particle size, 150×4.6 mm) and a diode array detector.^{[1][2]}
- Mobile Phase: A mixture of acetonitrile, distilled water, triethylamine, and phosphoric acid in a ratio of 49.9:49.9:0.1:0.1 (v/v).^{[1][2]}
- Elution: Isocratic elution under ambient temperature.

- Flow Rate: 1.5 mL/min.[1][2]
- Injection Volume: 5 μ L.[1]
- Detection: UV detection at a wavelength of 280 nm.[1][2]
- Standard Preparation: A stock solution of Famotidine is prepared and subsequently diluted to achieve concentrations within the linear range of 0.1-1.0 mg/mL.[1]
- Sample Preparation: An accurately weighed amount of powdered tablets equivalent to a specific dose of Famotidine is dissolved in the mobile phase, filtered, and diluted to fall within the calibration range.

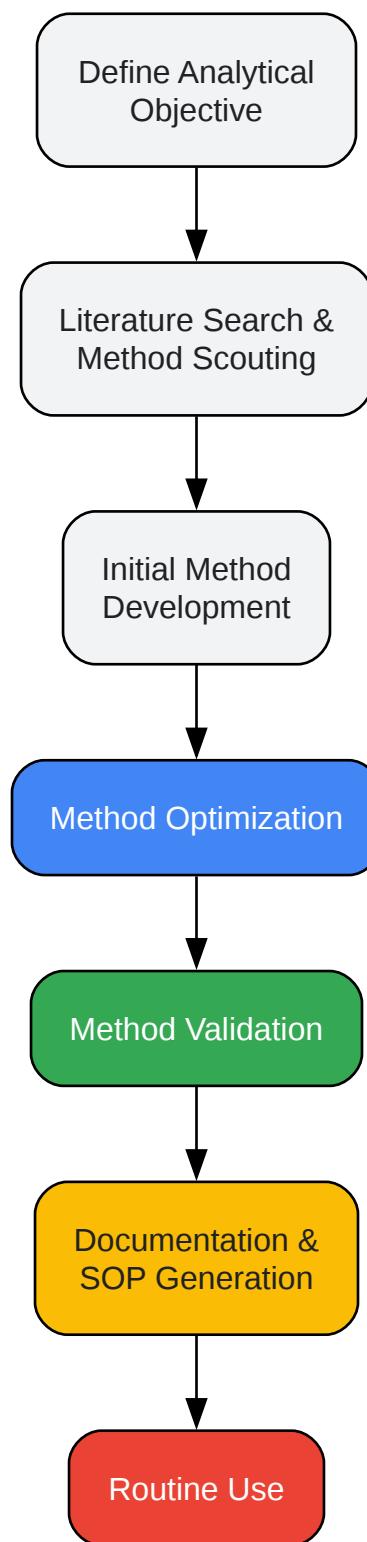
2. UV-Visible Spectrophotometric Method

This is a simple, precise, rapid, sensitive, and accurate spectrophotometric method for the estimation of famotidine in pure and in tablet dosage form.[3]

- Instrumentation: A UV-Visible Spectrophotometer.
- Solvent: A mixture of methanol and water in a ratio of 80:20 (V/V).[3]
- Detection Wavelength: The absorbance is measured at the maximum wavelength (λ_{max}) of 266 nm.[3]
- Standard Preparation: A stock solution of Famotidine is prepared in the solvent and then serially diluted to obtain concentrations in the range of 4 - 20 μ g/mL.[3]
- Sample Preparation: A quantity of powdered tablets equivalent to a known amount of Famotidine is dissolved in the solvent, sonicated, filtered, and diluted to a concentration within the linearity range.
- Analysis: The absorbance of the sample solutions is measured against a solvent blank, and the concentration is determined from the calibration curve.

Methodology Visualization

The following diagrams illustrate the general workflows for analytical method development and validation, which are crucial for ensuring the reliability of data for methods like the ones described.



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Analytical Method Development Workflow

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Analytical Method Validation Workflow

Conclusion

Both HPLC and UV-Visible Spectrophotometry are suitable for the quantitative analysis of **Famotidine hydrochloride**. The choice between the two methods depends on the specific requirements of the analysis.

- HPLC is the method of choice when high specificity and the ability to separate Famotidine from potential degradation products or other active ingredients are required. Its high precision and accuracy make it ideal for quality control and stability studies in the pharmaceutical industry.
- UV-Visible Spectrophotometry offers a rapid, simple, and cost-effective alternative for the routine analysis of Famotidine in simple dosage forms where interference from excipients is minimal. Its ease of use and lower operational cost make it a valuable tool for preliminary analysis and in laboratories with limited resources.

Ultimately, the selection of the analytical method should be based on a thorough evaluation of the analytical needs, available resources, and the complexity of the sample matrix.

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